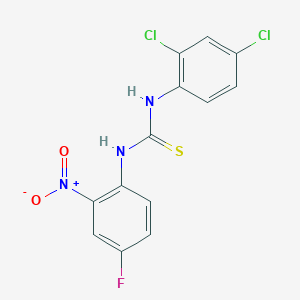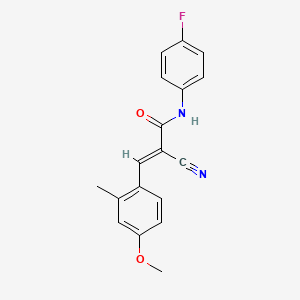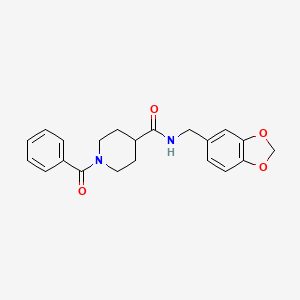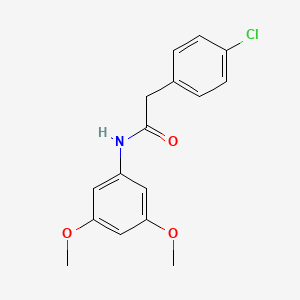![molecular formula C19H11F7N4O3 B4775682 7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4775682.png)
7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound belongs to a class of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine diones. These compounds are synthesized through cyclocondensation reactions involving N-acylimines of hexafluoroacetone and 6-aminouracils. Such chemicals are noted for their promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Aksinenko et al., 2016).
Synthesis Analysis
The synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, including compounds similar to the target molecule, involves the cyclocondensation of N-acylimines derived from hexafluoroacetone with 6-aminouracils. This process yields compounds with significant antimicrobial properties, demonstrating the effectiveness of this synthetic pathway in generating biologically active molecules (Aksinenko et al., 2016).
Molecular Structure Analysis
The molecular structure of similar pyrimidine diones has been analyzed through various techniques, revealing complex interactions such as hydrogen bonds and pi-pi stacking, which contribute to their stability and biological activity. These structural features are critical for understanding the reactivity and potential applications of these compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, thanks to their active functional groups. The presence of multiple fluorine atoms contributes to their unique chemical behavior, including reactivity towards nucleophiles and electrophiles, which is essential for further functionalization and application in synthesis (Ding et al., 2004).
Physical Properties Analysis
The physical properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidines, such as solubility, melting points, and crystalline structure, are influenced by their molecular symmetry and the presence of trifluoromethyl groups. These properties are essential for determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (Yeo et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and interactions with biological targets, are defined by its molecular structure. The trifluoromethyl groups and the pyrimidine dione core contribute to its biological activity, offering a platform for developing new antimicrobial agents (Aksinenko et al., 2016).
properties
IUPAC Name |
7-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F7N4O3/c20-10-5-3-9(4-6-10)13-27-14-12(17(29-13,18(21,22)23)19(24,25)26)15(31)28-16(32)30(14)8-11-2-1-7-33-11/h1-7H,8H2,(H,27,29)(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPUMPIRRCKDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F7N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4775604.png)
![4-[(4-bromophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4775619.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4775635.png)

![methyl 5-(aminocarbonyl)-2-[(3-chloropropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4775665.png)
![N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4775675.png)
![1-methyl-3-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4775680.png)
![5-(2-isopropoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4775690.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775692.png)



![1-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775703.png)
![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4775711.png)